molecular formula C12H15NO B13635468 3A-Phenylhexahydro-1H-furo[3,4-C]pyrrole

3A-Phenylhexahydro-1H-furo[3,4-C]pyrrole

Cat. No.: B13635468
M. Wt: 189.25 g/mol
InChI Key: SJTCAJXGUVEVBN-UHFFFAOYSA-N
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Description

3A-Phenylhexahydro-1H-furo[3,4-C]pyrrole is a heterocyclic compound that features a fused ring system containing both furan and pyrrole moieties

Chemical Reactions Analysis

Types of Reactions

3A-Phenylhexahydro-1H-furo[3,4-C]pyrrole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include iron (III) chloride for condensation reactions, and palladium (II) mediators for multicomponent reactions . Conditions often involve mild temperatures and the use of environmentally friendly solvents such as water .

Major Products

The major products formed from these reactions include substituted pyrroles and furan derivatives, which can be further functionalized for various applications .

Mechanism of Action

The mechanism of action of 3A-Phenylhexahydro-1H-furo[3,4-C]pyrrole involves its interaction with molecular targets such as PARP-1. The compound inhibits the activity of PARP-1, leading to the accumulation of DNA damage and the subsequent induction of cell death in cancer cells . This mechanism highlights its potential as a therapeutic agent in oncology.

Comparison with Similar Compounds

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

3a-phenyl-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole

InChI

InChI=1S/C12H15NO/c1-2-4-10(5-3-1)12-8-13-6-11(12)7-14-9-12/h1-5,11,13H,6-9H2

InChI Key

SJTCAJXGUVEVBN-UHFFFAOYSA-N

Canonical SMILES

C1C2COCC2(CN1)C3=CC=CC=C3

Origin of Product

United States

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